

# CCT128930 Hydrochloride: Application Notes and Experimental Protocols

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## Compound of Interest

Compound Name: CCT128930 hydrochloride

Cat. No.: B2478721

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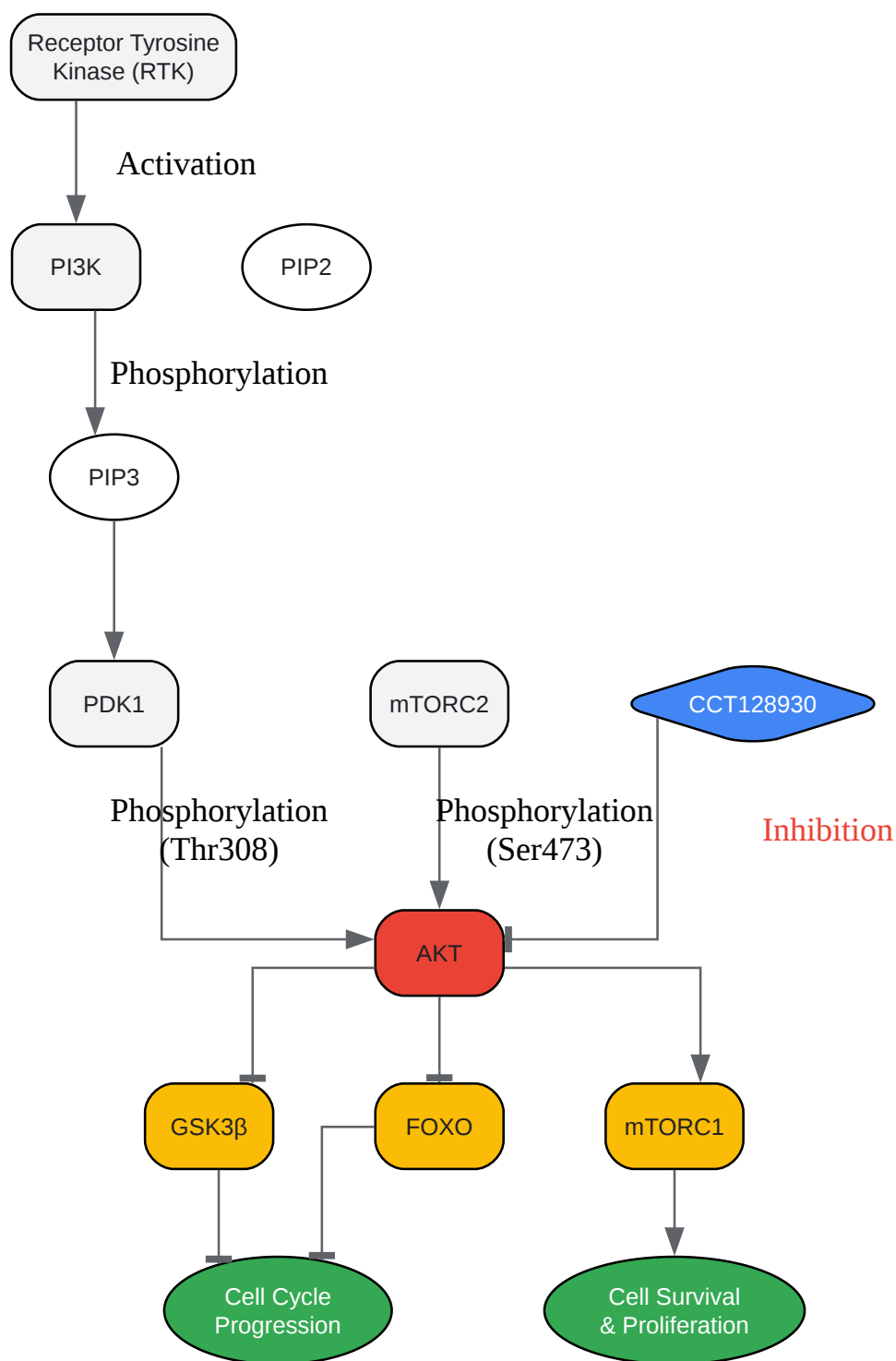
## Abstract

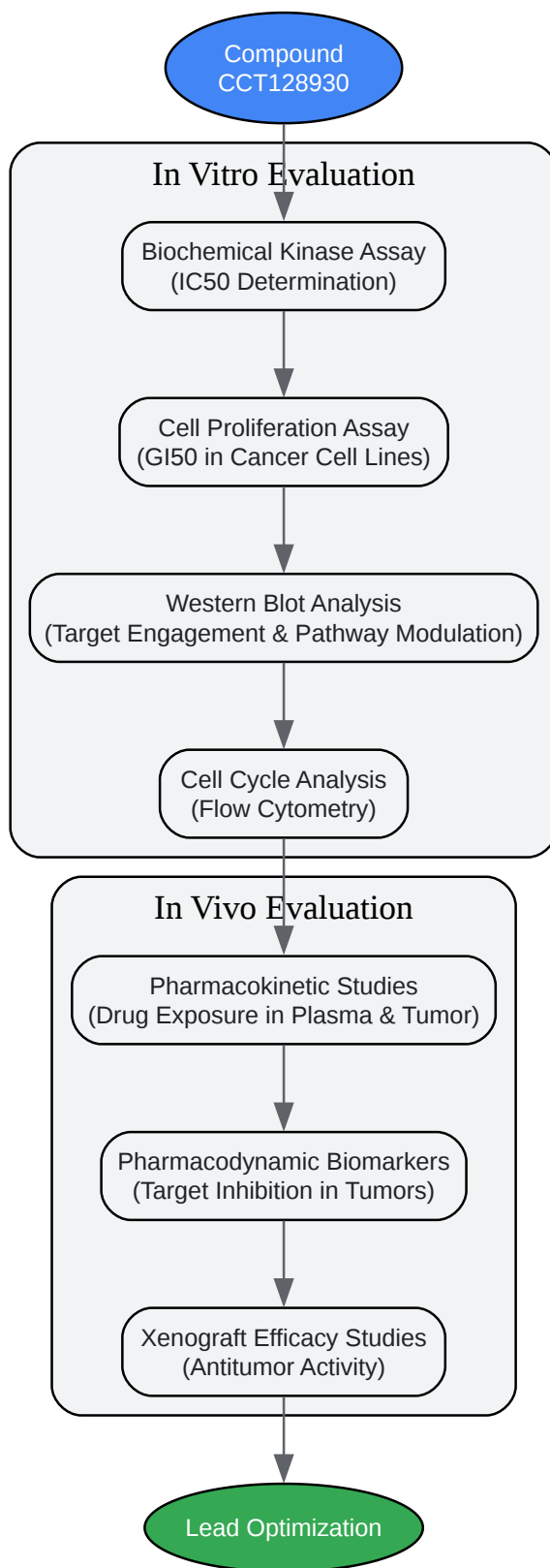
**CCT128930 hydrochloride** is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B), with a particular potency for the AKT2 isoform. [1][2] As a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, AKT is a prime target for therapeutic intervention. [2][3] CCT128930 has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo antitumor efficacy in preclinical models. [4][5] It exerts its effects by blocking the phosphorylation of downstream AKT substrates, leading to G1 cell cycle arrest and the inhibition of tumor growth. [4][6] This document provides a comprehensive overview of the experimental protocols for the preclinical evaluation of **CCT128930 hydrochloride**.

## Mechanism of Action

CCT128930 is a pyrrolopyrimidine compound that acts as an ATP-competitive inhibitor of AKT kinases. [4][7] Its selectivity for AKT over the closely related PKA kinase is achieved by targeting a single amino acid difference in the kinase domain. [4][6] By binding to the ATP pocket of AKT, CCT128930 prevents the phosphorylation of a range of downstream substrates, including GSK3 $\beta$ , PRAS40, and FOXO1. [6] This inhibition of the PI3K/AKT/mTOR signaling cascade disrupts crucial cellular processes for cancer cell survival and proliferation, ultimately leading to a G1 phase cell cycle arrest. [1][6]

## Signaling Pathway





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- To cite this document: BenchChem. [CCT128930 Hydrochloride: Application Notes and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2478721#cct128930-hydrochloride-experimental-protocol]

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